DBCO-PEG24-amine TFA salt

Catalog No.
S14263324
CAS No.
M.F
C69H117N3O26
M. Wt
1404.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG24-amine TFA salt

Product Name

DBCO-PEG24-amine TFA salt

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

Molecular Formula

C69H117N3O26

Molecular Weight

1404.7 g/mol

InChI

InChI=1S/C69H117N3O26/c70-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-62-98-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-71-68(73)11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72/h1-8H,11-63,70H2,(H,71,73)

InChI Key

AOJAUZUETADAAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

DBCO-PEG24-amine TFA salt is a premium, long-chain heterobifunctional crosslinker engineered for high-value bioconjugation and materials science workflows. It integrates a strain-promoted alkyne-azide cycloaddition (SPAAC)-reactive dibenzocyclooctyne (DBCO) moiety, an ultra-hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a primary amine stabilized as a trifluoroacetate (TFA) salt . This specific molecular architecture is designed to solve critical procurement and manufacturing challenges: the PEG24 chain provides massive steric relief and aqueous solubility for bulky macromolecular conjugations, while the TFA salt ensures long-term precursor stability and stoichiometric precision during amine-coupling reactions.

Substituting DBCO-PEG24-amine TFA salt with shorter-chain analogs (e.g., PEG4) or free-base variants introduces severe process and performance risks. Short-chain or non-PEGylated DBCO-amines lack the necessary spatial separation for large biomolecules, leading to steric clash, reduced conjugation efficiency, and compromised binding affinities of the final constructs [1]. Furthermore, procuring the free-base amine rather than the TFA salt exposes the reagent to rapid atmospheric degradation and carbamate formation, resulting in unpredictable batch-to-batch amine reactivity, inconsistent coupling yields, and costly reagent waste during scale-up [2].

Steric De-risking in Bulky Bioconjugations

The PEG24 chain provides a highly flexible, ~9.5 nm physical spacer, which is critical when crosslinking large macromolecules such as bispecific antibodies or functionalizing nanoparticle surfaces [1]. In contrast, standard PEG4 linkers provide only ~1.6 nm of separation, which frequently results in steric occlusion and reduced target-binding affinity of the conjugated moieties [2].

Evidence DimensionSpacer length
Target Compound Data~9.5 nm (PEG24)
Comparator Or Baseline~1.6 nm (PEG4)
Quantified Difference~6-fold increase in spatial separation
ConditionsMacromolecular crosslinking and surface functionalization

A 9.5 nm spacer prevents steric clash, ensuring that bulky payloads or bispecific constructs maintain their functional binding affinities post-conjugation.

Co-Solvent-Free Aqueous Processability

The highly hydrophobic nature of the DBCO moiety often necessitates the use of organic co-solvents (DMSO/DMF) during conjugation, which can denature delicate proteins. The incorporation of a 24-unit monodisperse PEG chain dramatically increases hydrophilicity, achieving aqueous solubilities exceeding 10 mg/mL . This allows amine-coupling and subsequent SPAAC reactions to proceed in purely aqueous physiological buffers.

Evidence DimensionAqueous solubility
Target Compound Data>10 mg/mL in aqueous buffer
Comparator Or BaselineNon-PEGylated DBCO-amine (<1 mg/mL, requires DMSO/DMF)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsPhysiological buffer (PBS, pH 7.2-7.5)

Eliminates the need for protein-damaging organic co-solvents, protecting delicate biologics from solvent-induced denaturation or aggregation during manufacturing.

Enhanced Shelf-Life and Stoichiometric Reliability

Formulating the primary amine as a trifluoroacetate (TFA) salt protects it from atmospheric carbon dioxide (which causes carbamate formation) and oxidative degradation, vulnerabilities that commonly afflict free-base PEG-amines [1]. This stabilization ensures the reagent maintains >95% purity during long-term storage at -20°C, translating to highly reproducible amine-coupling yields.

Evidence DimensionStorage stability and amine reactivity
Target Compound DataHigh stability, consistent stoichiometry (TFA salt)
Comparator Or BaselineRapid degradation/carbamate formation (Free base amine)
Quantified DifferencePrevention of basic degradation pathways
ConditionsLong-term storage (-20°C) and subsequent NHS-ester coupling

Procurement of the TFA salt form prevents batch-to-batch conjugation variability and costly reagent waste caused by degraded free-base precursors.

Copper-Free Bioorthogonal Ligation

The strained cyclooctyne (DBCO) drives rapid Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized targets, completely eliminating the need for a Cu(I) catalyst . This contrasts with terminal alkyne-PEG24-amines, which require the cytotoxic CuAAC reaction that can degrade sensitive biomolecules and is strictly incompatible with in vivo applications.

Evidence DimensionCatalyst requirement
Target Compound Data0 ppm Cu(I) required (SPAAC)
Comparator Or BaselineCytotoxic Cu(I) required (CuAAC with terminal alkynes)
Quantified DifferenceAbsolute elimination of heavy metal catalyst
ConditionsIn vivo labeling or live-cell bioconjugation

Enables safe, efficient bioconjugation in living systems and prevents copper-induced degradation of sensitive protein therapeutics.

Antibody-Drug Conjugates (ADCs) with Bulky Payloads

Utilizing the 9.5 nm PEG24 spacer to attach large or highly hydrophobic cytotoxic payloads to monoclonal antibodies. The extended spacer prevents steric hindrance, ensuring the antibody retains its antigen-binding affinity without inducing aggregation [1].

Bispecific and Multivalent Protein Constructs

Crosslinking two different proteins (e.g., Fab fragments) where the long, flexible PEG24 chain provides the necessary spatial freedom for both domains to bind their respective targets simultaneously without structural distortion [1].

Nanoparticle and Surface Functionalization

Grafting the DBCO-PEG24-amine onto activated carboxyl surfaces (e.g., PLGA nanoparticles or biosensors) to create a highly hydrophilic, stealth corona. The terminal DBCO group enables subsequent azide-capture while the PEG24 chain minimizes non-specific protein adsorption [2].

Live-Cell and In Vivo Bioorthogonal Labeling

Leveraging the copper-free SPAAC reactivity and high aqueous solubility to label azide-tagged cell surface glycans or administered therapeutics in complex biological environments without the heavy-metal toxicity associated with standard alkyne linkers [2].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

2

Exact Mass

1403.79253085 g/mol

Monoisotopic Mass

1403.79253085 g/mol

Heavy Atom Count

98

Dates

Last modified: 08-10-2024

Explore Compound Types